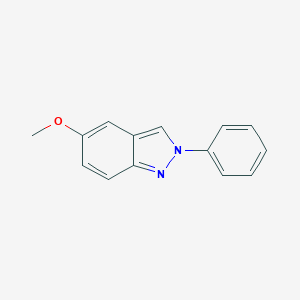
5-溴-2-苯基嘧啶-4-羧酸
描述
5-Bromo-2-phenylpyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C11H7BrN2O2 and a molecular weight of 279.09 g/mol .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-phenylpyrimidine-4-carboxylic acid consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a phenyl group and a carboxylic acid group .Physical And Chemical Properties Analysis
5-Bromo-2-phenylpyrimidine-4-carboxylic acid has a molecular weight of 279.09 g/mol .科学研究应用
1. 化学反应和机制
5-溴-2-苯基嘧啶-4-羧酸参与了各种化学反应和机制。例如,它参与了与液氨中的钾胺的反应,导致2-氨基-4-苯基嘧啶及相关化合物的形成。这个过程涉及一个具有开链中间体的机制 (Valk & Plas, 2010)。另一项研究表明,在2-溴-4-苯基嘧啶与钾胺反应中发生了SN(ANRORC)机制 (Kroon & Plas, 2010)。
2. 液晶特性
该化合物在液晶材料的合成中也具有重要意义。一项关于由5-芳基嘧啶-2-羧酸合成的研究,从5-芳基-2-氰基嘧啶中合成,揭示了它们的液晶特性,特别是某些芳基酯的向列相性质 (Mikhaleva et al., 1986)。
3. 合成具有药理活性的分子
在药理学研究中,5-溴-2-苯基嘧啶-4-羧酸用于合成活性分子。例如,通过对5-卤代嘧啶进行Minisci自由基烷氧羰化反应合成了其酯,从而制备了CK2抑制剂 (Regan et al., 2012)。
4. 发光镧系框架
该化合物在发展发光材料方面发挥作用。已合成了新型发光镧系-2-苯基嘧啶-羧酸盐框架,展示了独特的光致发光行为 (Jia et al., 2014)。
5. 抗菌和抗真菌剂
5-溴-2-苯基嘧啶-4-羧酸衍生物表现出抗菌和抗真菌活性。一项关于5-(2-氨基噻唑-4-基)-3,4-二氢-4-苯基嘧啶-2(1H)-酮对各种微生物具有活性的研究显示了其在抗菌治疗中的潜力 (Lanjewar et al., 2010)。
属性
IUPAC Name |
5-bromo-2-phenylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O2/c12-8-6-13-10(14-9(8)11(15)16)7-4-2-1-3-5-7/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLDGZLPOMWNPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594399 | |
| Record name | 5-Bromo-2-phenylpyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-phenylpyrimidine-4-carboxylic acid | |
CAS RN |
179260-95-8 | |
| Record name | 5-Bromo-2-phenylpyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens when 5-Bromo-2-phenylpyrimidine-4-carboxylic acid is subjected to the Busch reaction?
A1: Interestingly, the Busch reaction, typically used to synthesize biaryl compounds, doesn't yield the expected product when applied to 5-Bromo-2-phenylpyrimidine-4-carboxylic acid. Instead of forming a biaryl, the reaction leads to the formation of 2-phenylpyrimidine-4-carboxylic acid. This suggests that the reaction conditions promote debromination rather than the desired coupling reaction. []
Q2: Besides the Busch reaction, is there another way to synthesize 2-phenylpyrimidine-4-carboxylic acid?
A2: Yes, the paper describes an alternative synthesis route for 2-phenylpyrimidine-4-carboxylic acid. This method involves the oxidation of 4-methyl-2-phenylpyrimidine. This finding highlights that different synthetic strategies can be employed to obtain the same target compound. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



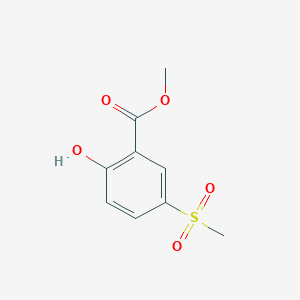


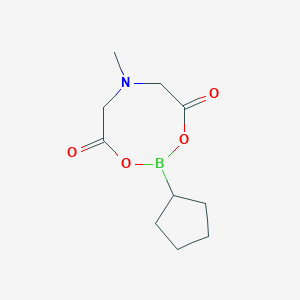
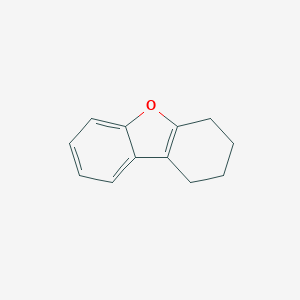
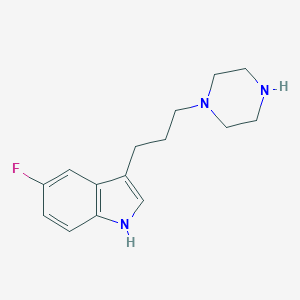


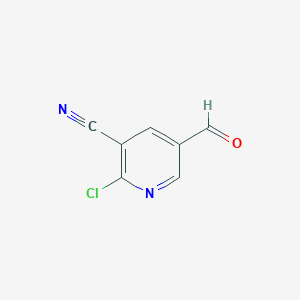
![7-Oxa-1-thia-4-azaspiro[4.4]nonane, 6-methyl-](/img/structure/B168595.png)


![Tricyclo[2.2.1.02,6]heptanone, 5-[(acetyloxy)Methyl]-(9CI)](/img/structure/B168601.png)
